molecular formula C16H12ClNO3 B1414258 (2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid CAS No. 2197052-97-2

(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

Cat. No.: B1414258
CAS No.: 2197052-97-2
M. Wt: 301.72 g/mol
InChI Key: BKYRVETWKLBGPD-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is a synthetic intermediate of high interest in medicinal chemistry for the development of novel anticancer agents. Its structure incorporates a 2-chlorophenyl moiety and an isoindoledione (also known as phthalimide) core, both of which are significant pharmacophores in drug discovery. Research into analogous compounds, particularly hybrids containing the 1-oxo-1,3-dihydro-2H-isoindol-2-yl group, has demonstrated promising cytotoxic activity against a range of cancer cell lines, including NCIH-460, RKOP-27, and HeLa, by inducing apoptosis and causing DNA damage . The compound serves as a versatile building block for the synthesis of complex heterocyclic systems, such as pyrrolidinedione and thiazolidinone hybrids, which are explored for their multifaceted biological activities . Researchers value this chemical for its potential to be further functionalized, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is intended for laboratory research and development purposes only. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-13-8-4-3-7-12(13)14(16(20)21)18-9-10-5-1-2-6-11(10)15(18)19/h1-8,14H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYRVETWKLBGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Isoindoline Core

  • Cyclization Reaction : The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine, such as 2-chloroaniline, under acidic conditions. This step is crucial for forming the isoindoline ring structure.

  • Reaction Conditions : The reaction is often carried out in a solvent like ethanol or dichloromethane, with a catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Introduction of Acetic Acid Group

  • Reaction with Chloroacetic Acid : The resulting isoindoline derivative is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the acetic acid functional group. This step involves nucleophilic substitution, where the chloro group in chloroacetic acid is replaced by the isoindoline derivative.

  • Reaction Conditions : The reaction is typically conducted in a solvent like water or ethanol, with careful control of pH to ensure the formation of the desired product.

Purification

  • Recrystallization : The final product is purified using techniques such as recrystallization from solvents like ethanol or methanol to obtain high purity.

  • Column Chromatography : Alternatively, column chromatography can be employed to separate and purify the compound based on its molecular weight and polarity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
  • Reduction : Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
  • Substitution : The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
  • Esterification : The acetic acid group can react with alcohols in the presence of acid catalysts to form esters.

Research Findings and Applications

Biological Activities

Research on this compound has explored its potential biological activities, including antimicrobial and anticancer properties. These studies often involve in vitro assays to assess the compound's efficacy against various cell lines and microorganisms.

Pharmaceutical Applications

The compound is also being investigated as a pharmaceutical intermediate or active ingredient in drug development. Its ability to interact with specific molecular targets and pathways makes it a promising candidate for therapeutic applications.

Industrial Applications

In industry, this compound is used in the development of specialty chemicals and materials with specific properties. Its versatility in chemical reactions allows it to be tailored for various industrial applications.

Data Tables

Table 1: Reaction Conditions for Isoindoline Core Formation

Reaction Component Conditions
Phthalic Anhydride 1 eq
2-Chloroaniline 1 eq
Acid Catalyst HCl or H2SO4
Solvent Ethanol or DCM
Temperature Room Temperature to 50°C

Table 2: Introduction of Acetic Acid Group

Reaction Component Conditions
Isoindoline Derivative 1 eq
Chloroacetic Acid 1 eq
Base NaOH
Solvent Water or Ethanol
pH 8-10

Table 3: Purification Methods

Purification Method Solvent Used
Recrystallization Ethanol or Methanol
Column Chromatography Various Solvents

Chemical Reactions Analysis

(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

    Esterification: The acetic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with cellular receptors to influence signal transduction processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Isoindolinone Cores

Table 1: Key Isoindolinone-Based Acetic Acid Derivatives
Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid C₁₆H₁₂ClNO₃ 2-Chlorophenyl, 1-oxo isoindole Potential antiplatelet activity; discontinued commercial availability
(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid C₁₀H₇NO₄ 1,3-Dioxo isoindole Forms calcium complexes; used in crystallography studies
2-(4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl)butanoic acid (Indobufen) C₁₈H₁₇NO₃ Ethyl side chain, phenyl substitution Clinically used antiplatelet agent
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxy-3-nitrophenyl)propanoic acid C₁₈H₁₂N₂O₇ Nitro and hydroxy groups on phenyl Investigated for bioactivity in screening libraries
2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid C₁₀H₅I₄NO₄ Tetraiodo substitution Potent inhibitor of leucyl-tRNA synthetase (IC₅₀: 0.3 µM)
Key Observations :
  • Chlorophenyl vs.
  • Oxidation State of Isoindolinone: The 1-oxo isoindolinone core (vs. 1,3-dioxo in other derivatives) reduces hydrogen-bonding capacity, which may influence crystallinity and solubility .
  • Biological Activity : Indobufen, a structural analog with an ethyl side chain, demonstrates clinically validated antiplatelet effects, suggesting that modifications to the acetic acid moiety can significantly alter pharmacological profiles .

Functional Group Modifications and Pharmacological Implications

Table 2: Impact of Substituents on Bioactivity
Substituent Example Compound Effect on Activity
Halogenation (Cl) Target compound May enhance target binding via hydrophobic interactions; observed in clopidogrel analogs
Nitro/Hydroxy Groups MLS002703944 Introduces hydrogen-bonding sites; may improve receptor affinity but reduce metabolic stability
Iodination Tetraiodo derivatives Dramatically enhances enzyme inhibition (IC₅₀: 0.15–0.3 µM) via steric and electronic effects
Ethyl Side Chain Indobufen Extends half-life and improves oral bioavailability

Commercial and Regulatory Status

  • In contrast, indobufen remains commercially viable, highlighting the importance of side-chain modifications in drug development .

Biological Activity

Overview

(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is a synthetic organic compound belonging to the isoindoline derivatives. Its structure comprises a chlorophenyl group linked to an isoindoline moiety via an acetic acid functional group. This compound has garnered attention due to its potential biological activities, which include antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Isoindoline Core : The isoindoline core is synthesized through the cyclization of phthalic anhydride with an appropriate amine, such as 2-chloroaniline, under acidic conditions.
  • Introduction of Acetic Acid Group : The resulting isoindoline derivative is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to introduce the acetic acid functional group.
  • Purification : The final product is purified using recrystallization or column chromatography to achieve high purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins and pathways. For example, it has been shown to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. Potential interactions include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could bind to cellular receptors, influencing signal transduction processes.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various isoindoline derivatives, including this compound. The results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Anticancer Properties

Another research article focused on the anticancer properties of this compound. It was found to significantly reduce cell viability in MCF7 (breast cancer) and HT29 (colon cancer) cell lines after 48 hours of treatment.

Cell LineIC50 (µM)
MCF715
HT2920

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.